molecular formula C16H23N3O3 B12225187 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one

Cat. No.: B12225187
M. Wt: 305.37 g/mol
InChI Key: BLIDGHFGABYODW-UHFFFAOYSA-N
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Description

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a piperazine moiety, which is further functionalized with a methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methoxyphenylpiperazine with a suitable morpholine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a ligand for certain receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with similar structural features.

    Naftopidil: Another arylpiperazine derivative with comparable biological activities.

    Urapidil: A compound with a similar piperazine moiety, used as an alpha-adrenergic receptor antagonist.

Uniqueness

6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]morpholin-3-one

InChI

InChI=1S/C16H23N3O3/c1-21-15-5-3-2-4-14(15)19-8-6-18(7-9-19)11-13-10-17-16(20)12-22-13/h2-5,13H,6-12H2,1H3,(H,17,20)

InChI Key

BLIDGHFGABYODW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3CNC(=O)CO3

Origin of Product

United States

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